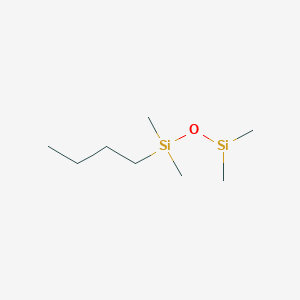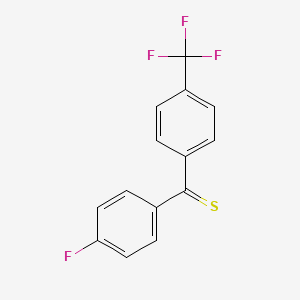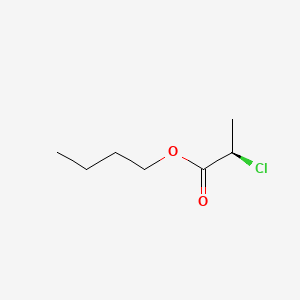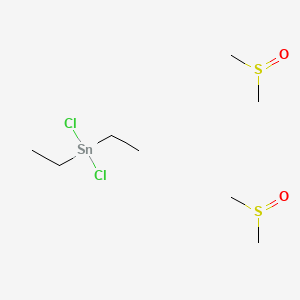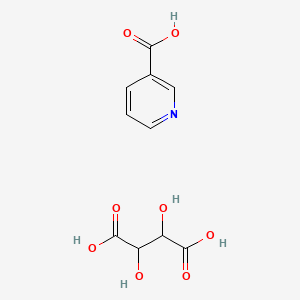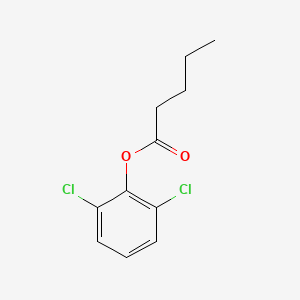
2,6-Dichlorophenyl valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorophenyl valerate is an organic compound with the molecular formula C11H12Cl2O2 It is an ester derived from valeric acid and 2,6-dichlorophenol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenyl valerate typically involves the esterification of valeric acid with 2,6-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions: 2,6-Dichlorophenyl valerate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,6-dichlorophenol and valeric acid.
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent (e.g., ethanol) and under controlled temperature conditions.
Major Products Formed:
Hydrolysis: 2,6-Dichlorophenol and valeric acid.
Substitution: Various substituted phenyl valerates depending on the nucleophile used.
科学的研究の応用
2,6-Dichlorophenyl valerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed hydrolysis reactions.
Medicine: Research into its potential as a prodrug or its derivatives for therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,6-dichlorophenyl valerate primarily involves its hydrolysis to release 2,6-dichlorophenol and valeric acid. The released 2,6-dichlorophenol can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2,6-Dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenyl valerate, known for its use in the production of herbicides and disinfectants.
Valeric Acid: A carboxylic acid used in the synthesis of esters and as a flavoring agent.
Comparison: this compound is unique due to its ester linkage, which imparts different chemical properties compared to its individual components. The presence of the ester bond makes it more reactive in hydrolysis reactions, and the dichlorophenyl group enhances its potential for substitution reactions. This combination of properties makes it a versatile compound for various applications.
特性
CAS番号 |
71463-59-7 |
|---|---|
分子式 |
C11H12Cl2O2 |
分子量 |
247.11 g/mol |
IUPAC名 |
(2,6-dichlorophenyl) pentanoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-7-10(14)15-11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3 |
InChIキー |
ISMFOXVVLSHSRJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


